molecular formula C25H22O8 B11162693 isopropyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

isopropyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B11162693
M. Wt: 450.4 g/mol
InChI Key: LRQBGYUFIVRNQG-UHFFFAOYSA-N
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Description

Isopropyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a bifunctional coumarin derivative characterized by two chromen-2-one (coumarin) cores linked via an ether-acetate bridge. The compound features a methoxy group at the 8-position of one coumarin moiety and a methyl group at the 8-position of the second coumarin unit.

Synthetic routes for analogous compounds involve coupling 4-hydroxycoumarin derivatives with halogenated acetates under basic conditions (e.g., K₂CO₃ in acetone) . For instance, ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate is synthesized via refluxing ethyl bromoacetate with 4-hydroxycoumarin, followed by functionalization through hydrazinolysis or condensation reactions . The target compound’s isopropyl ester group may be introduced via esterification of the corresponding acetic acid intermediate with isopropanol.

Properties

Molecular Formula

C25H22O8

Molecular Weight

450.4 g/mol

IUPAC Name

propan-2-yl 2-[4-(8-methoxy-2-oxochromen-3-yl)-8-methyl-2-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C25H22O8/c1-13(2)31-22(27)12-30-19-9-8-16-17(11-21(26)32-23(16)14(19)3)18-10-15-6-5-7-20(29-4)24(15)33-25(18)28/h5-11,13H,12H2,1-4H3

InChI Key

LRQBGYUFIVRNQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OCC(=O)OC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of isopropyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps:

Chemical Reactions Analysis

Isopropyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of isopropyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Ester Groups : The isopropyl ester in the target compound likely improves metabolic stability compared to ethyl or methyl esters due to steric hindrance .
  • Substituent Effects : Methoxy and methyl groups enhance electron density and modulate solubility. For example, 8-methoxy substituents in coumarins are associated with antioxidant activity .
  • Dimeric Structures : Compounds like 19-2821 exhibit dimeric architectures, which may enhance binding affinity in biological systems but increase molecular weight and synthetic complexity.

Spectroscopic and Physicochemical Properties

  • IR/NMR Trends :
    • Lactonic C=O stretches appear near 1711–1734 cm⁻¹ across coumarin-acetate derivatives .
    • Isopropyl esters may show characteristic triplet signals for CH(CH₃)₂ in ¹H-NMR (δ 1.2–1.4 ppm) .
  • Solubility : Methoxy and methyl groups increase hydrophobicity, while ester groups balance solubility in polar aprotic solvents .

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